Prolyl Endopeptidase Inhibitor 1

Descripción general

Descripción

Prolyl Endopeptidase Inhibitor 1, also known as Boc-Pro-prolinal, is a potent prolyl endopeptidase (PEP; PE) inhibitor . It has a K value of 15 nM and has been found to have an anti-amnesic effect . The major targets of this inhibitor are plasmin and trypsin, but it also inactivates matriptase-3/TMPRSS7 and chymotrypsin .

Chemical Reactions Analysis

Prolyl Endopeptidase Inhibitor 1 has been associated with neurodegenerative disorders, and the PEP inhibitors can restore the memory loss caused by amnesic compounds . The peptide structures determine the PEP-inhibitory activity of hydrolysates .Physical And Chemical Properties Analysis

Prolyl Endopeptidase Inhibitor 1 is a white amorphous powder with a melting point of 230 -240 °C . Its molecular formula is C113H142N26O27 .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Neuropeptide Degradation

Prolyl endopeptidase (PEP) plays a critical role in the degradation of various neuropeptides, such as substance P, neurotensin, thyrotropin-releasing hormone, and luteinizing hormone-releasing hormone. It has been observed that inhibitors like benzyloxycarbonyl-prolyl-prolinal can potently inhibit PEP, thereby affecting the degradation of these neuropeptides. This interaction suggests a significant role of PEP inhibitors in regulating neuropeptide-related physiological processes (Wilk & Orlowski, 1983).

Potential in Treating Neurodegenerative Diseases

PEP, also known as prolyl oligopeptidase, has been linked to Alzheimer's and Parkinson's diseases due to its proteolytic activity and role in cell signaling pathways. Inhibitors of PEP are emerging as potential therapeutic agents for these neurodegenerative diseases and other cognitive impairments (Babková et al., 2017).

Role in Neuropeptide Production and Secretion

Studies indicate that specific inhibitors of PEP can modulate the secretion of amyloid beta protein, which is a key component in the pathogenesis of Alzheimer's disease. This suggests that PEP inhibitors can play a crucial role in managing diseases associated with abnormal protein aggregation and secretion (Shinoda et al., 1997).

Neuroprotective Effects

PEP inhibitors have shown neuroprotective effects in models of delayed neuronal death, indicating their potential in treating conditions like stroke or traumatic brain injury. This neuroprotection might be mediated by the modulation of neuropeptides and their receptors (Shishido et al., 1999).

Antiamnesic Properties

Certain PEP inhibitors have demonstrated anti-amnesic effects, suggesting their potential use in treating memory loss associated with aging or neurodegenerative diseases. These inhibitors seem to regulate the activity of PEP in the brain, thereby influencing memory processes (Yoshimoto et al., 1987).

Potential Antiparkinsonian Action

Recent research suggests that PEP inhibitors might be effective in reducing the severity of extrapyramidal symptoms such as rigidity and motor deficits, which are characteristic of Parkinson's disease. This indicates a promising direction for the development of new treatments for Parkinson's and other neurodegenerative disorders (Kalinina et al., 2019).

Inhibition of PEP in Sake and Byproducts

Interestingly, inhibitory peptides for PEP have been identified in sake and its byproducts. These peptides, derived from rice glutelin, exhibit the ability to inhibit PEP in vitro, suggesting the potential of natural compounds in influencing PEP activity (Saito et al., 1997).

Safety And Hazards

Direcciones Futuras

Prolyl Endopeptidase Inhibitor 1 has been found to function as a transcriptional coregulator that finely tunes macrophage functions, and plays a protective role against liver fibrosis pathogenesis . This suggests potential future directions in the treatment of liver fibrosis and other related conditions.

Propiedades

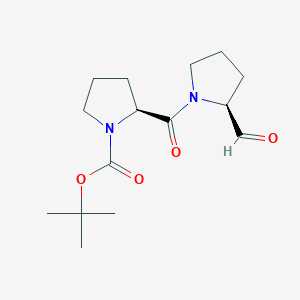

IUPAC Name |

tert-butyl (2S)-2-[(2S)-2-formylpyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c1-15(2,3)21-14(20)17-9-5-7-12(17)13(19)16-8-4-6-11(16)10-18/h10-12H,4-9H2,1-3H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCMMWKUMNGTPE-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007186 | |

| Record name | tert-Butyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prolyl Endopeptidase Inhibitor 1 | |

CAS RN |

86925-97-5 | |

| Record name | N-Benzyloxycarbonylprolylprolinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086925975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

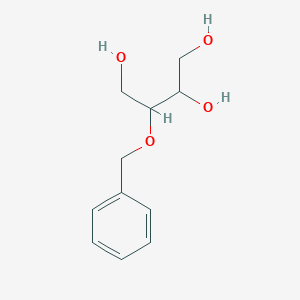

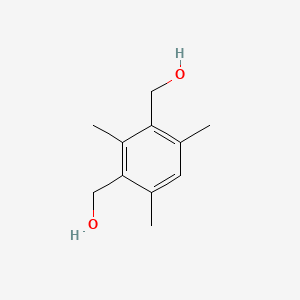

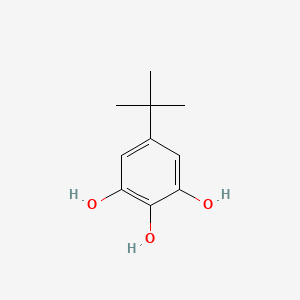

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

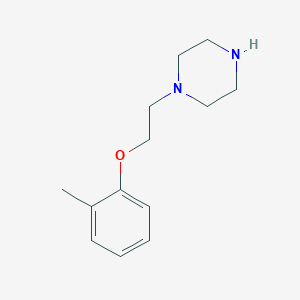

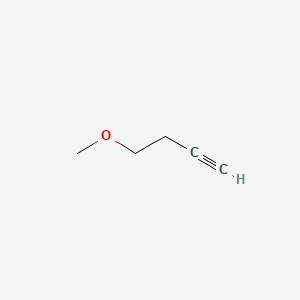

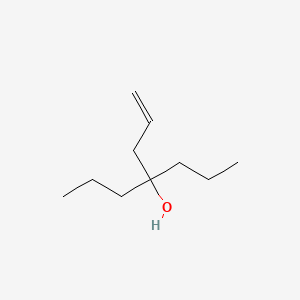

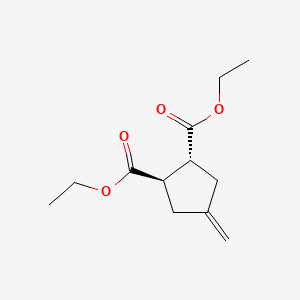

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1595725.png)

![2-[(Phenylthio)methyl]-2-cyclopenten-1-one](/img/structure/B1595729.png)

![1-[Chloro(difluoro)methoxy]-4-nitrobenzene](/img/structure/B1595733.png)

![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)